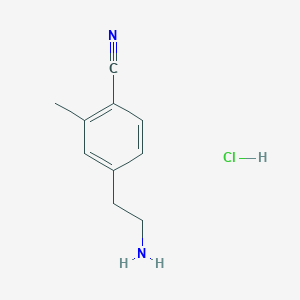

4-(2-氨基乙基)-2-甲基苯甲腈;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound. It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride-related compounds often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications.

Molecular Structure Analysis

The molecular structures of derivatives related to 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures. These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies.

Chemical Reactions Analysis

Chemical reactions involving 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride derivatives are key to understanding their reactivity and functional capabilities . The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials .

Physical and Chemical Properties Analysis

The physical properties of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.

科学研究应用

有机化合物的存在和环境影响

有机化合物,如对羟基苯甲酸酯和除草剂,因其在水生环境中的存在、归宿和行为而受到广泛研究。例如,对羟基苯甲酸酯,是对羟基苯甲酸的酯,已被确定为新出现的污染物。尽管它们具有生物降解性,但由于对羟基苯甲酸酯类产品的消耗和持续引入环境,它们普遍存在于地表水和沉积物中。与它们的母体物种相比,氯化副产物更稳定、更持久,已在各种水体中被检测到,需要进一步研究以了解它们的毒性(Haman et al., 2015)。

杀虫剂的毒理学和环境影响

杀虫剂(如2,4-二氯苯氧乙酸(2,4-D))对人类和生态系统健康的影响是另一个重要的研究领域。研究重点关注这些化合物的毒理学特征,阐明它们的作用机制、环境归宿和潜在健康风险。研究表明,这些化合物被广泛使用,导致它们在各种环境基质中被检测到,这突出了对有效管理策略和虫害控制替代方法的需求(Islam et al., 2017)。

安全和危害

作用机制

Target of Action

The compound “4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride” is structurally similar to dopamine, a catecholaminergic monoamine neurotransmitter . The primary target of this compound could be the dopamine receptors , specifically the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in the brain, regulating motor output, motivation, reward, learning, memory, and endocrine regulation .

Mode of Action

The compound likely interacts with its targets, the dopamine receptors, in a manner similar to dopamine. The compound might stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents . The actions of the compound on D4 receptors might vary among individuals .

Biochemical Pathways

The compound, being structurally similar to dopamine, might affect the dopaminergic pathways in the brain. These pathways include the nigrostriatal, mesocortical, mesolimbic, and tuberoinfundibular pathways . These pathways regulate various brain functions such as motor output, cognitive and emotional control, reinforcements and reward, and inhibition of prolactin secretion .

Pharmacokinetics

Dopamine is synthesized in the brain and kidneys from its precursor chemical, L-DOPA . The compound might also be metabolized by various enzymes, including monoamine oxidases .

Result of Action

The molecular and cellular effects of the compound’s action would likely be similar to those of dopamine due to their structural similarity. Dopamine plays a major role in the motivational component of reward-motivated behavior . The compound might also influence immune, gastrointestinal, and cardiovascular systems and renal function .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s action . Additionally, the compound’s action might be influenced by the presence of other substances in the environment, such as other neurotransmitters or drugs .

生化分析

Biochemical Properties

4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a water-soluble, irreversible serine protease inhibitor . It interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is inhibitory, preventing these enzymes from catalyzing their respective reactions .

Cellular Effects

The effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride on cells are primarily related to its role as a protease inhibitor . By inhibiting serine proteases, it can influence cell function by preventing the breakdown of certain proteins. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride involves binding to the active site of serine proteases . This binding is irreversible, leading to permanent inhibition of the enzyme . This can result in changes in gene expression and cellular processes due to the accumulation of proteins that would otherwise be broken down by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride can change over time. It is known for its stability and water solubility

属性

IUPAC Name |

4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAIICCSVUROBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756630.png)

![2-Cyclopropyl-4-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2756631.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2756642.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)